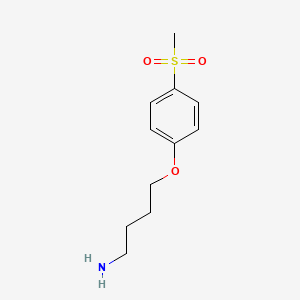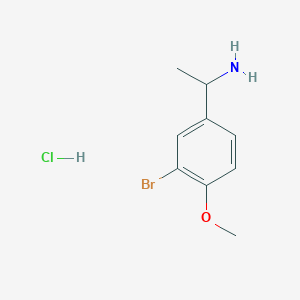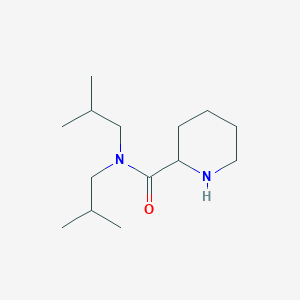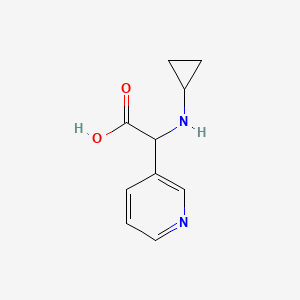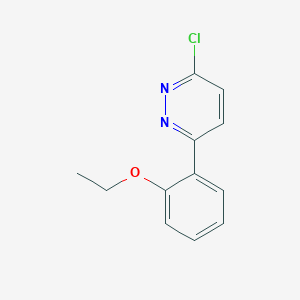
3-氯-6-(2-乙氧基苯基)哒嗪
描述
3-Chloro-6-(2-ethoxyphenyl)pyridazine is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-(2-ethoxyphenyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(2-ethoxyphenyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
3-氯-6-(2-乙氧基苯基)哒嗪: 已被研究作为一种潜在的抗菌剂。 哒嗪衍生物已知具有广泛的药理活性,包括抗菌特性 。该化合物可以合成各种针对不同类型细菌和真菌的衍生物,有助于开发新的抗生素或抗真菌药物。
抗抑郁特性
哒嗪骨架存在于一些具有抗抑郁作用的市售药物中 。对3-氯-6-(2-乙氧基苯基)哒嗪的研究可能导致新型抗抑郁药的开发,特别是考虑到其独特的结构可能与中枢神经系统中的生物靶点发生有利的相互作用。
降压应用
哒嗪衍生物已显示出降压作用,这可能使3-氯-6-(2-乙氧基苯基)哒嗪成为开发新型降血压药物的候选药物 。其独特的结构可能比现有药物具有优势,例如改善疗效或减少副作用。
抗癌研究
哒嗪环是具有抗癌活性的分子中常见的特征 。可以研究3-氯-6-(2-乙氧基苯基)哒嗪抑制癌细胞生长或增殖的潜力,这可能会导致针对各种类型癌症的新疗法。
抗血小板和心血管健康
哒嗪衍生物已被用于抗血小板剂,这在心血管疾病的管理中很重要 。对3-氯-6-(2-乙氧基苯基)哒嗪的研究可以探索其在预防血栓形成方面的应用,从而有助于心血管健康。
农药应用
一些哒嗪衍生物已知具有除草作用 。3-氯-6-(2-乙氧基苯基)哒嗪可用于合成新的农药,帮助控制杂草和害虫,增强作物保护策略。
作用机制
Target of Action
Pyridazine derivatives, which include 3-chloro-6-(2-ethoxyphenyl)pyridazine, have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
It’s worth noting that certain pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This might suggest a potential pathway for the interaction of 3-Chloro-6-(2-ethoxyphenyl)pyridazine with its targets.
Biochemical Pathways
Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
3-Chloro-6-(2-ethoxyphenyl)pyridazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as monoamine oxidase (MAO) and tyrosine kinase. The interaction with MAO, for instance, involves the inhibition of the enzyme’s activity, which can lead to alterations in neurotransmitter levels. Additionally, 3-Chloro-6-(2-ethoxyphenyl)pyridazine can form hydrogen bonds and π-π stacking interactions with proteins, enhancing its binding affinity and specificity .
Cellular Effects
The effects of 3-Chloro-6-(2-ethoxyphenyl)pyridazine on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. By modulating these pathways, 3-Chloro-6-(2-ethoxyphenyl)pyridazine can affect gene expression and cellular metabolism. For example, it can upregulate the expression of genes involved in cell proliferation and survival, thereby promoting cell growth .
Molecular Mechanism
At the molecular level, 3-Chloro-6-(2-ethoxyphenyl)pyridazine exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active site of target enzymes, leading to enzyme inhibition. This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions. Additionally, 3-Chloro-6-(2-ethoxyphenyl)pyridazine can induce conformational changes in proteins, thereby altering their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-(2-ethoxyphenyl)pyridazine have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 3-Chloro-6-(2-ethoxyphenyl)pyridazine can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Chloro-6-(2-ethoxyphenyl)pyridazine in animal models vary with dosage. At low doses, the compound has been found to exert beneficial effects, such as enhanced cognitive function and reduced anxiety-like behavior. At higher doses, 3-Chloro-6-(2-ethoxyphenyl)pyridazine can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
3-Chloro-6-(2-ethoxyphenyl)pyridazine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, 3-Chloro-6-(2-ethoxyphenyl)pyridazine is transported and distributed through interactions with specific transporters and binding proteins. For instance, it can bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in lipid-rich compartments .
Subcellular Localization
The subcellular localization of 3-Chloro-6-(2-ethoxyphenyl)pyridazine is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize in the cytoplasm and nucleus, where it can exert its effects on gene expression and enzyme activity. Post-translational modifications, such as phosphorylation, can further modulate its localization and function .
属性
IUPAC Name |
3-chloro-6-(2-ethoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-2-16-11-6-4-3-5-9(11)10-7-8-12(13)15-14-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDFEHIIXOVDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





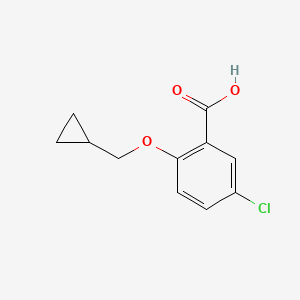


![6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1461294.png)
![(Hexan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1461295.png)
